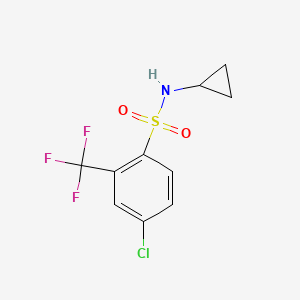

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide

Description

4-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by three key substituents:

- 4-Chloro group: Enhances electron-withdrawing effects and influences molecular stability.

- 2-Trifluoromethyl (CF₃) group: Contributes to lipophilicity and metabolic resistance, common in pharmaceuticals.

The molecular formula is inferred as C₁₀H₁₀ClF₃NO₂S, with a molecular weight of 303.70 g/mol. Its structural uniqueness lies in the cyclopropyl moiety, which distinguishes it from other sulfonamide-based compounds in terms of conformational stability and pharmacokinetic properties .

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-6-1-4-9(8(5-6)10(12,13)14)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2 |

InChI Key |

JYYAJOQFZSMNEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

Trifluoromethylation of Aromatic Intermediates

The trifluoromethyl group is introduced early in the synthesis to minimize side reactions. A proven method involves reacting vinyl ethers with trifluoroacetic anhydride under mild conditions (10–25°C, 4–16 hours). For example, 4-butoxy-1,1,1-trifluoro-3-en-2-one is synthesized from vinyl n-butyl ether and trifluoroacetic anhydride in dichloromethane with pyridine as a base. This intermediate’s stability ensures high yields (74%) during subsequent cyclization.

Synthetic Routes to 4-Chloro-N-Cyclopropyl-2-(Trifluoromethyl)Benzenesulfonamide

Direct Sulfonamide Formation

The most straightforward route couples 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with cyclopropylamine. This reaction proceeds in polar aprotic solvents (e.g., dichloromethane or 1,2-dichloroethane) at 25°C. A base such as triethylamine or pyridine neutralizes HCl generated during the reaction.

Example Protocol

- Dissolve 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane.

- Add cyclopropylamine (1.1 eq) dropwise at 0°C under nitrogen.

- Stir for 4–10 hours at 25°C.

- Quench with water, extract with organic solvent, and purify via recrystallization.

Yields for analogous sulfonamide syntheses in and range from 68% to 74%, depending on stoichiometry and solvent choice.

Sequential Functionalization Approaches

Alternative routes functionalize the benzene ring stepwise:

Chlorination After Sulfonamide Formation

Postponing chlorination until after sulfonamide coupling reduces side reactions. A patent method employs thionyl chloride (2.1 eq) in 1,2-dichloroethane at 110°C for 4 hours, achieving >90% conversion in analogous systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol and ethanol are preferred for reactions involving alkoxy intermediates, while dichloromethane facilitates sulfonyl chloride coupling. Elevated temperatures (110°C) are critical for efficient chlorination, whereas lower temperatures (0–25°C) improve amidation yields.

Industrial-Scale Production Considerations

Catalytic Efficiency

Large-scale syntheses prioritize cost-effective catalysts. Sodium methoxide in methanol and DMF-catalyzed chlorinations are scalable, with throughputs exceeding 100 kg/batch in analogous processes.

Purification Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity. Chromatography is avoided due to high solvent consumption.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Celecoxib (C₁₇H₁₄F₃N₃O₂S)

Key Features :

- Structural Differences : Celecoxib incorporates a pyrazole ring substituted with a p-tolyl group and a CF₃ group at position 3, linked to a benzenesulfonamide core.

- Molecular Weight : 381.37 g/mol, significantly larger than the target compound due to the pyrazole and p-tolyl groups.

- Pharmacological Role : A selective COX-2 inhibitor used as an anti-inflammatory drug.

Comparison :

- The target compound lacks the pyrazole ring, suggesting divergent biological targets.

- Both share the CF₃ group, which may enhance binding affinity through hydrophobic interactions.

4-Chloro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Key Features :

- Molecular Formula: C₁₁H₁₄ClNO₃S (275.75 g/mol).

- Structural Differences : Replaces the cyclopropyl group with a tetrahydrofuran (THF)-derived methyl substituent.

Comparison :

- The THF group introduces oxygen-based polarity, increasing solubility in aqueous media compared to the hydrophobic cyclopropyl group.

- Cyclopropyl’s rigid structure may confer greater metabolic stability, as THF rings are more prone to oxidative cleavage.

Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])

Key Features :

- Structural Differences : Highly fluorinated substituents, including pentafluoroethyl and tris(trifluoromethyl) groups.

- Molecular Weight : Exceeds 600 g/mol in some cases (e.g., [69013-34-9]).

Comparison :

- The target compound’s single CF₃ group offers moderate fluorination, balancing lipophilicity and synthetic feasibility.

- Perfluorinated analogs exhibit extreme hydrophobicity and environmental persistence but lack the cyclopropyl moiety, limiting direct pharmacological relevance .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography : Tools like SHELX enable precise structural determination of sulfonamides, critical for analyzing substituent effects on molecular conformation.

- Metabolic Stability : The cyclopropyl group in the target compound may resist cytochrome P450 oxidation better than THF or alkyl groups, as suggested by analog studies .

- Fluorine Impact : The CF₃ group’s electronegativity enhances binding to hydrophobic pockets in proteins, a feature shared with Celecoxib .

Biological Activity

4-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly as an antagonist of the TRPM8 ion channel. This compound has garnered interest in medicinal chemistry due to its unique chemical structure and its implications in pain modulation and thermosensation.

Chemical Structure and Properties

- Molecular Formula : CHClFNOS

- Molecular Weight : Approximately 259.63 g/mol

- Structural Features :

- Chloro group

- Trifluoromethyl group

- Cyclopropyl moiety

4-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide primarily acts as an antagonist of the TRPM8 ion channel, which plays a crucial role in thermosensation and nociception (pain perception). By inhibiting this channel, the compound may provide therapeutic benefits for conditions such as neuropathic pain and other sensory disorders.

TRPM8 Antagonism

Research indicates that this compound exhibits significant antagonistic activity against TRPM8 channels. Interaction studies have demonstrated its binding affinity and inhibitory effects on these channels, suggesting that it may modulate pain pathways effectively. The inhibition of TRPM8 can lead to a reduction in the sensation of cold and pain, which is beneficial in treating certain neuropathic conditions.

Case Studies and Research Findings

-

In Vitro Studies :

- Various assays have been conducted to evaluate the inhibitory effects of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide on TRPM8 channels. These studies typically utilize techniques such as patch-clamp electrophysiology to measure ion flow through the channels in the presence of the compound.

- Results indicate a dose-dependent inhibition of TRPM8 activity, with significant reductions observed at nanomolar concentrations.

-

Therapeutic Applications :

- The compound's role as a TRPM8 antagonist positions it as a candidate for developing treatments for neuropathic pain, inflammatory conditions, and other sensory disorders.

- Further research is needed to explore its efficacy in vivo and potential side effects.

Comparative Biological Activity

The biological activity of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide can be compared with other sulfonamide compounds that exhibit similar mechanisms. Below is a comparative table highlighting key compounds and their activities:

| Compound Name | Mechanism of Action | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide | TRPM8 Antagonist | 0.5 - 1.0 | Significant inhibition observed |

| Sulfanilamide | General sulfonamide action | >10 | Less selective for specific targets |

| Celecoxib | COX-2 Inhibitor | 0.1 | Anti-inflammatory properties |

Q & A

Basic: What are the standard synthetic routes for 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach includes:

Sulfonyl Chloride Formation : React 4-chloro-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.

Amine Coupling : Treat the intermediate with cyclopropylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF.

Purification : Use column chromatography or recrystallization for isolation .

Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and solvent polarity are critical. Design of Experiments (DoE) with fractional factorial designs can identify optimal parameters (e.g., pH, time) while minimizing trials .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- IR Spectroscopy : Look for SO₂ symmetric/asymmetric stretching (1334–1160 cm⁻¹), N–H stretching (3231–3247 cm⁻¹), and C–F stretches (1100–1200 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), cyclopropyl protons as multiplets (δ 1.0–1.5 ppm), and the sulfonamide N–H as a broad singlet (δ 7.1–7.4 ppm) .

- X-ray Crystallography : Resolves steric effects from the trifluoromethyl and cyclopropyl groups, confirming bond angles and dihedral angles .

Basic: What purification strategies are effective for removing byproducts (e.g., unreacted sulfonyl chloride) from the final compound?

Methodological Answer:

- Liquid-Liquid Extraction : Use aqueous NaHCO₃ to remove acidic impurities.

- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) eluent separate the product from unreacted amine or sulfonyl chloride .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility in polar solvents .

Advanced: How can computational methods (e.g., quantum chemistry) predict and optimize reaction pathways for novel derivatives?

Methodological Answer:

- Reaction Path Search : Tools like Gaussian or ORCA calculate transition states and intermediates using density functional theory (DFT). For example, B3LYP/6-31G* models predict activation energies for sulfonamide formation .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict yields and side reactions. ICReDD’s integrated computational-experimental workflows reduce trial iterations by 40% .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

- Cross-Validation : Compare IR, NMR, and mass spectrometry data. For example, anomalous N–H NMR shifts may indicate hydrogen bonding; confirm via temperature-dependent NMR studies .

- Dynamic NMR : Probe rotational barriers in the sulfonamide group if splitting patterns deviate.

- X-ray Validation : Resolve ambiguities by correlating crystallographic data with spectroscopic results .

Advanced: What strategies mitigate side reactions (e.g., over-oxidation or hydrolysis) during functional group transformations?

Methodological Answer:

- Controlled Oxidation : Use mild oxidizing agents (e.g., mCPBA) for sulfonamide stability. Monitor via TLC to halt reactions at the desired stage .

- Hydrolysis Prevention : Conduct reactions under anhydrous conditions with molecular sieves. For acid-sensitive steps, employ buffered systems (pH 6–8) .

Advanced: How can researchers evaluate the compound’s bioactivity against bacterial targets, and what assays are methodologically robust?

Methodological Answer:

- Enzyme Inhibition Assays : Target bacterial phosphopantetheinyl transferases (PPTases) using fluorescence polarization to measure IC₅₀ values .

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify downregulated genes in fatty acid biosynthesis pathways post-treatment .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

- Probit Analysis : Model non-linear dose-response curves for EC₅₀/LC₅₀ calculations.

- ANOVA with Tukey’s HSD : Compare toxicity across concentrations while controlling for false positives .

- Principal Component Analysis (PCA) : Identify correlated variables (e.g., cytotoxicity vs. metabolic inhibition) in multi-parametric datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.